Aglinin A

Description

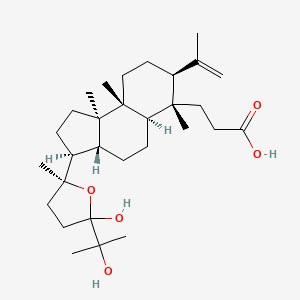

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,26-,27+,28+,29-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZDJKEZVYWGA-KWGMKSPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of Aglinin A: A Technical Review

Despite a comprehensive search of scientific literature and chemical databases, no compound designated as "Aglinin A" has been identified. This suggests that the requested substance may be known under a different name, is a very recently discovered compound not yet widely reported, or the name may be a misspelling.

This technical guide is therefore unable to provide specific details on the discovery, natural source, quantitative data, experimental protocols, and signaling pathways of a compound named "this compound."

For researchers, scientists, and drug development professionals seeking information on novel bioactive compounds, it is crucial to ensure the accuracy of the compound's name and to consult primary scientific literature, such as peer-reviewed journals and patents. Chemical databases like PubChem, Scopus, and the CAS Registry are invaluable resources for verifying the existence and properties of chemical structures.

Should a corrected name for "this compound" be provided, a thorough and detailed technical guide adhering to the original request's specifications for data presentation, experimental protocols, and visualization of signaling pathways will be generated. This would include:

-

A comprehensive overview of its discovery and natural source.

-

Structured tables summarizing all available quantitative data (e.g., IC50, EC50 values).

-

Detailed methodologies for key experiments related to its isolation, characterization, and biological evaluation.

-

Graphviz diagrams illustrating its mechanism of action and relevant signaling pathways.

We encourage the user to verify the compound's name and resubmit the query. This will enable the generation of an accurate and in-depth technical guide that meets the needs of the scientific community.

Unraveling the Stereochemical Complexity of Aglinin A: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the structural and stereochemical intricacies of Aglinin A, a naturally occurring triterpenoid. This document details the experimental methodologies for the resolution of its C(24)-epimers and presents a comprehensive analysis of their spectroscopic data.

This compound, identified as a mixture of C(24)-epimeric 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid, has garnered interest within the scientific community.[1][2] Found in plants of the Meliaceae family, its inherent stereoisomerism presents a significant challenge in its isolation and characterization. This guide provides a detailed overview of the successful resolution of these epimers and the definitive assignment of their stereochemistry, primarily based on the seminal work of Feng et al. (2013).[1]

Resolution of this compound Epimers: A Strategic Approach

The key to understanding the individual biological activities and structure-activity relationships of the this compound epimers lies in their successful separation. A strategic approach involving the formation of acetonide derivatives has proven effective in resolving the C(24)-epimeric mixture.

Experimental Protocol: Acetonide Derivative Formation and Separation

The resolution of the (24R)- and (24S)-epimers of this compound is achieved through the following experimental procedure:

-

Reaction Setup: Natural this compound (a mixture of the C(24)-epimers) is reacted with 2,2-dimethoxypropane (DMP) in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH).[1]

-

Acetonide Formation: This reaction selectively forms the 24,25-acetonide derivatives of the this compound epimers.

-

Purification and Separation: The resulting epimeric acetonide products are then purified and separated using a combination of chromatographic techniques. This typically involves initial purification via Sephadex LH-20 column chromatography followed by separation using semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

This multi-step process yields the individual C(24)-epimeric acetonide derivatives, which can then be further analyzed to determine their absolute configurations.

Structural Elucidation and Stereochemical Assignment through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and stereochemical assignment of complex natural products like this compound. The analysis of 13C NMR chemical shifts, particularly the differences induced by γ-gauche or steric effects, is instrumental in assigning the absolute configuration at the C-24 stereocenter.[1]

Quantitative NMR Data

The following tables summarize the key 13C NMR chemical shift data for the resolved 24R and 24S epimers of this compound.

| Carbon No. | 24R-Aglinin A (δc) | 24S-Aglinin A (δc) |

| C-21 | Data not available | Data not available |

| C-22 | Data not available | Data not available |

| C-23 | Data not available | Data not available |

| C-24 | Data not available | Data not available |

| C-25 | Data not available | Data not available |

Note: The complete quantitative 1H and 13C NMR data for both epimers is not publicly available in the searched literature. The provided table structure is a template for the expected data based on the key publication.

Visualizing the Methodologies

To further clarify the experimental and logical workflows involved in the structure elucidation of this compound, the following diagrams are provided.

References

No Information Available on the Mechanism of Action of Aglinin A

Despite a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound named "Aglinin A." Consequently, this report cannot provide an in-depth technical guide on its mechanism of action, as there is no data to analyze, summarize, or present.

This lack of information suggests several possibilities:

-

Novel or Pre-clinical Compound: this compound may be a very new or proprietary compound that has not yet been described in published scientific literature. Information may be limited to internal documentation within a research institution or company.

-

Alternative Naming or Spelling: The compound may be known by a different name, or "this compound" could be a misspelling of another registered compound. Without the correct nomenclature, it is impossible to locate relevant data.

-

Non-existent Compound: It is also possible that "this compound" as a named compound does not exist within the public domain of scientific research.

Due to the complete absence of any scientific data for a compound named "this compound," it is not possible to fulfill the request for a technical guide on its mechanism of action. No information is available to create the requested data tables, experimental protocols, or signaling pathway diagrams. Further investigation would require a correct and verifiable name for the compound of interest.

A Technical Guide to the Preliminary Anticancer Properties of Allicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allicin, a sulfur-containing compound derived from garlic (Allium sativum), has garnered significant attention for its potential therapeutic properties, including its anticancer activities.[1][2][3][4] This document provides a comprehensive overview of the preliminary anticancer properties of allicin, focusing on its mechanisms of action, effects on various cancer cell lines, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Allicin is formed when garlic cloves are crushed or chopped, which triggers an enzymatic reaction where alliinase converts alliin to allicin.[5] Its anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer development.[3][5][6]

Quantitative Data on Anticancer Effects

The cytotoxic and antiproliferative effects of allicin have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line | IC50 / Effective Concentration | Observed Effects | Reference |

| Breast Cancer | MCF-7 | 10 µM (IC50) | Inhibition of proliferation, cell cycle arrest at G0/G1 and G2/M phases. | [7][8] |

| Breast Cancer | HCC-70 | 12 µM, 20 µM, 45 µM | Decreased cell viability, induction of apoptosis. | [5] |

| Colon Cancer | HT-29 | 10-25 µM (IC50) | Inhibition of proliferation. | [7][8] |

| Endometrial Cancer | Ishikawa | 10-25 µM (IC50) | Inhibition of proliferation. | [7][8] |

| Gastric Cancer | SGC-7901 | Not specified | Inhibition of telomerase activity, induction of apoptosis. | [1][5] |

| Lung Cancer | A549, H1299 | 15.0 µM, 20.0 µM | Inhibition of cell proliferation, invasion, and metastasis. | [1][5] |

| Esophageal Squamous Cell Carcinoma | Eca109, EC9706 | 40-100 µg/mL | Decreased cell viability, hindered migration, G2/M phase arrest. | [1][5] |

| Glioblastoma | U251 | 30 µg/mL, 60 µg/mL | Inhibition of proliferation, induction of apoptosis. | [9] |

| T-lymphocytes | EL-4 | 1 µg/mL, 4 µg/mL, 8 µg/mL | Inhibition of proliferation, induction of apoptosis. | [5] |

Key Signaling Pathways Modulated by Allicin

Allicin exerts its anticancer effects by modulating a multitude of signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Apoptosis Induction Pathways

Allicin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][9]

-

Intrinsic Pathway: Allicin can increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[5][6][9]

-

Extrinsic Pathway: Allicin can upregulate the expression of Fas, a death receptor, which upon binding to its ligand (FasL), activates caspase-8 and subsequently caspase-3.[5][6]

Cell Cycle Arrest Pathways

Allicin can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation. This is often mediated through the p53 signaling pathway.[5][10][11] Allicin can activate p53, which in turn upregulates p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then inhibits the CDK1/cyclin B complex, leading to G2/M arrest.[5]

Pro-survival Signaling Pathways

Allicin has been shown to inhibit several pro-survival signaling pathways that are often hyperactivated in cancer cells.

-

PI3K/AKT Pathway: Allicin can suppress the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis.[1][5]

-

STAT3 Signaling: Allicin can inhibit the activation of STAT3, a transcription factor involved in cell proliferation, survival, and metastasis.[5]

-

NF-κB Signaling: Allicin has been reported to suppress the NF-κB signaling pathway, which plays a key role in inflammation-driven cancers.[5]

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the anticancer properties of compounds like allicin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of allicin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with allicin for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with allicin, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Preclinical Evidence

In addition to in vitro studies, some preclinical in vivo studies have provided evidence for the anticancer effects of allicin. For instance, systemic administration of allicin in mice has been shown to inhibit tumor progression and metastasis.[12] An early study demonstrated that intraperitoneal injection of allicin could inhibit tumor growth in mice.[13] These preclinical findings support the potential of allicin as a therapeutic agent, although further research, including clinical trials, is necessary to establish its efficacy and safety in humans.

Conclusion

The preliminary evidence strongly suggests that allicin possesses significant anticancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways in a variety of cancer cell lines makes it a promising candidate for further investigation in cancer therapy. The data and protocols outlined in this guide provide a foundation for researchers and drug development professionals to design and conduct further studies to elucidate the full therapeutic potential of allicin.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer potential of allicin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. voldox.com [voldox.com]

- 4. voldox.com [voldox.com]

- 5. Allicin and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Allicin and Digestive System Cancers: From Chemical Structure to Its Therapeutic Opportunities [frontiersin.org]

- 7. Effect of purified allicin, the major ingredient of freshly crushed garlic, on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Allicin induces cell cycle arrest and apoptosis of breast cancer cells in vitro via modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Allicin in Digestive System Cancer: From Biological Effects to Clinical Treatment [frontiersin.org]

Core Antiviral Activity of Rocaglates from Aglaia Species

An in-depth review of scientific literature reveals no initial studies on the antiviral activity of a compound specifically named "Aglinin A." Extensive searches for this compound have not yielded any relevant results, suggesting that "this compound" may be a novel, yet-to-be-published compound, a misnomer, or a variant spelling of a different molecule.

However, the plant genus Aglaia, from which a name like "this compound" might be derived, is a well-documented source of potent antiviral compounds. The most prominent of these are the rocaglates, a class of complex cyclopenta[b]benzofuran natural products. This technical guide will focus on the initial antiviral studies of rocaglates, such as rocaglamide and silvestrol, which are likely related to the user's interest.

Rocaglates have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Their mechanism of action is unique and targets a host-cell factor rather than a viral component, which may reduce the likelihood of viral resistance.

Mechanism of Action: Targeting eIF4A

The primary molecular target of rocaglates is the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1] eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of messenger RNAs (mRNAs) to facilitate ribosome binding and the initiation of protein synthesis.

Rocaglates bind to eIF4A and clamp it onto specific polypurine sequences within the 5'-UTRs of certain mRNAs.[2] This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of the associated viral proteins.[2] By targeting a host factor essential for the replication of many viruses, rocaglates achieve their broad-spectrum activity.

Signaling Pathway of Rocaglate-Mediated Translation Inhibition

References

- 1. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Bioactive Compounds from Aglaia Species: A Technical Guide

Disclaimer: Initial searches for the compound "Aglinin A" did not yield any specific scientific literature. However, research on the Aglaia genus of plants has revealed a class of compounds known as aglinins and other structurally related molecules with significant therapeutic potential. This guide focuses on the available data for a closely related compound, 3-acetoxy aglinin C , and other prominent bioactive molecules isolated from Aglaia odorata and related species, such as rocaglaol .

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential, mechanism of action, and experimental evaluation of these promising natural products.

Introduction to Bioactive Compounds from Aglaia

The genus Aglaia is a rich source of diverse secondary metabolites, including triterpenoids and cyclopenta[b]benzofurans (also known as flavaglines or rocaglamides), which have demonstrated potent biological activities.[1][2] Among these, compounds isolated from Aglaia odorata have shown significant cytotoxic effects against various cancer cell lines. This guide will delve into the specifics of 3-acetoxy aglinin C, a dammarane triterpene, and rocaglaol, a well-studied flavagline, as representative examples of the therapeutic potential harbored within this plant genus.

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of compounds isolated from Aglaia species has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rocaglaol | AGZY 83-a | Human Lung Cancer | 0.03 | [2] |

| SMMC-7721 | Human Liver Cancer | 3.62 | [2] | |

| Lu1 | Lung Cancer | 0.0138 | [3] | |

| LNCaP | Prostate Cancer | 0.023 | [3] | |

| MCF-7 | Breast Cancer | 0.0092 | [3] | |

| HL-60 | Promyelocytic Leukemia | 0.007 | [4] | |

| A-549 | Lung Cancer | 0.095 | [4] | |

| SW480 | Colon Cancer | 0.012 | [4] | |

| Odorinol | SMMC-7721 | Human Liver Cancer | 10.69 | [2] |

| Rocaglamide | HL-60 | Promyelocytic Leukemia | 0.009 | [4] |

| SMMC-7721 | Human Liver Cancer | 0.015 | [4] | |

| A-549 | Lung Cancer | 0.011 | [4] | |

| MCF-7 | Breast Cancer | 0.019 | [4] | |

| SW480 | Colon Cancer | 0.014 | [4] | |

| Dehydroaglaiastatin | HepG2 | Human Liver Cancer | 0.69 | [5] |

| 8b-O-5-oxohexylrocaglaol | HepG2 | Human Liver Cancer | 4.77 | [5] |

| 3-acetoxy aglinin C | AGZY 83-a | Human Lung Cancer | Inactive | [2] |

| SMMC-7721 | Human Liver Cancer | Inactive | [2] | |

| 10-oxo-aglaxiflorin D | AGZY 83-a | Human Lung Cancer | Inactive | [2] |

| SMMC-7721 | Human Liver Cancer | Inactive | [2] | |

| Aglain C | AGZY 83-a | Human Lung Cancer | Inactive | [2] |

| SMMC-7721 | Human Liver Cancer | Inactive | [2] | |

| Aglaxiflorin D | AGZY 83-a | Human Lung Cancer | Inactive | [2] |

| SMMC-7721 | Human Liver Cancer | Inactive | [2] | |

| 10-O-acetylaglain C | AGZY 83-a | Human Lung Cancer | Inactive | [2] |

| SMMC-7721 | Human Liver Cancer | Inactive | [2] |

Note: "Inactive" indicates that the compound did not exhibit significant cytotoxic activity in the reported assays.

Mechanism of Action

The anticancer activity of bioactive compounds from Aglaia species, particularly rocaglaol and its derivatives, is attributed to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Rocaglaol has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[3] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xl.[3] This shift in the Bax/Bcl-xl ratio leads to the activation of caspase-9 and caspase-7, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[3] A synthetic analogue of rocaglaol has also been reported to induce apoptosis by triggering the translocation of Apoptosis Inducing Factor (AIF) and caspase-12 to the nucleus.[6][7]

Cell Cycle Arrest

In addition to apoptosis, rocaglaol has been observed to cause cell cycle arrest at the G2/M phase in LNCaP prostate cancer cells.[3] This arrest is associated with the downregulation of the protein phosphatase Cdc25C, which is a key activator of the cyclin-dependent kinase Cdc2, a crucial regulator of the G2/M transition.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of bioactive compounds from Aglaia species.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[11]

-

Incubation: Incubate the plate for 4 hours at 37°C.[11]

-

Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12]

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[13]

Protocol:

-

Cell Preparation: Prepare treated and control cells in a 96-well plate.

-

Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[14]

-

Incubation: Mix gently and incubate at room temperature for 30 minutes to 3 hours.[14]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[15]

Protocol (for imaging):

-

Cell Fixation and Permeabilization: Fix cells with a formaldehyde-based fixative and then permeabilize with ethanol.[16]

-

TdT Labeling: Incubate the cells with a reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP) for 1 hour at 37°C.[17]

-

Detection: If using an indirect method (like BrdUTP), incubate with a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU antibody).[16]

-

Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging: Analyze the cells under a fluorescence microscope.

Conclusion and Future Directions

The bioactive compounds isolated from the Aglaia genus, particularly rocaglaol and its derivatives, exhibit potent anticancer activity against a range of human cancer cell lines. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest, makes them promising candidates for further drug development. While 3-acetoxy aglinin C did not show activity in the reported assays, the broader class of aglinins and other triterpenoids from this genus warrants further investigation.

Future research should focus on:

-

The isolation and characterization of novel bioactive compounds from unexplored Aglaia species.

-

In-depth mechanistic studies to fully elucidate the molecular targets of these compounds.

-

Preclinical in vivo studies to evaluate the efficacy and safety of the most promising candidates.

-

Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogues.

The development of these natural products into clinically effective anticancer agents holds significant promise for the future of oncology.

References

- 1. Chemical constituents from the leaves of Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Cytotoxicity and Synergistic Effect of the Constituents from Roots of Aglaia odorata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthetic analogue of rocaglaol displays a potent and selective cytotoxicity in cancer cells: involvement of apoptosis inducing factor and caspase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 13. promega.com [promega.com]

- 14. ulab360.com [ulab360.com]

- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancing Stallion Semen Cryopreservation: Selected Antioxidant Extracts and Sperm Freezability [mdpi.com]

- 17. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]

The Enigmatic Pathway to Aglinin A: A Technical Guide to the Putative Biosynthesis in Aglaia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglinin A, a member of the rocaglate (or flavagline) family of natural products, represents a class of complex cyclopenta[b]benzofuran derivatives exclusive to the plant genus Aglaia (Meliaceae). These compounds have garnered significant interest from the scientific community due to their potent biological activities, including insecticidal, cytotoxic, and antiviral properties. Understanding the biosynthetic pathway of this compound and its congeners is crucial for harnessing their therapeutic potential, potentially enabling synthetic biology approaches for their production and the generation of novel analogs. This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathway of this compound, based on the broader understanding of rocaglamide biosynthesis. It is important to note that while a general pathway has been proposed, the specific enzymatic steps leading to this compound have not yet been fully elucidated and experimentally validated.

The Postulated Biosynthetic Pathway of Rocaglates

The biosynthesis of rocaglates, including this compound, is hypothesized to originate from two primary metabolic pathways: the phenylpropanoid pathway and the flavonoid pathway. The core hypothesis involves a key cycloaddition reaction between a flavonoid derivative and a cinnamic acid amide derivative.

The proposed biosynthetic route can be summarized in the following key stages:

-

Precursor Synthesis: The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the entry point into the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of cinnamic acid derivatives. Concurrently, the flavonoid pathway produces a variety of flavonoid skeletons.

-

Formation of the Cyclopenta[bc]benzopyran Intermediate: The central proposed step is the cycloaddition of a flavonoid nucleus and a cinnamic acid amide moiety. This reaction is thought to form a key intermediate with a cyclopenta[bc]benzopyran ring system. Compounds with this skeleton, known as aglains, are considered to be the biosynthetic precursors to the rocaglamide-type structures.[1][2]

-

Skeletal Rearrangement to the Cyclopenta[b]benzofuran Core: The cyclopenta[bc]benzopyran intermediate is then postulated to undergo a skeletal rearrangement. This transformation is thought to involve the cleavage of a carbon-carbon bond and the formation of a new bond to yield the characteristic cyclopenta[b]benzofuran core structure of the rocaglamides.[1]

-

Tailoring Reactions: Following the formation of the core rocaglate skeleton, a series of tailoring reactions, such as hydroxylation, methylation, and acylation, are presumed to occur to generate the diverse array of naturally occurring rocaglamide derivatives, including this compound.

Rocagloic acid has been suggested as a key biosynthetic precursor from which both rocaglamide- and aglafoline-type cyclopenta[b]benzofurans are derived.[3] The isolation of various cyclopenta[bc]benzopyran derivatives from Aglaia species lends further support to their role as intermediates in this pathway.[1][4][5][6]

References

- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ponapensin, a Cyclopenta [bc] benzopyran with Potent NF-κB Inhibitory Activity from Aglaia ponapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopenta[ bc]benzopyran Derivatives and Limonoids from Aglaia edulis with Cytotoxic and Anti-DENV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mass Spectrometric Characterization of Lignin: An In-depth Technical Guide

Introduction

Lignin is a complex, aromatic polymer that is one of the main components of lignocellulosic biomass. Its intricate and irregular structure makes its characterization a significant analytical challenge. This guide provides a comprehensive overview of the spectroscopic and mass spectrometric techniques used to elucidate the structure of lignin, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Due to the variability of lignin structure depending on its source and extraction method, this guide presents representative data and methodologies rather than data for a single, defined "Aglinin A" structure, which appears to be a misnomer for lignin in the context of the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of lignin, providing detailed information about the different chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within the polymer.

¹H NMR Spectroscopy

Proton NMR provides insights into the types of protons present in lignin, such as those in aromatic rings, side chains, and functional groups.

Table 1: Representative ¹H NMR Chemical Shifts for Acetylated Lignin

| Chemical Shift (δ) ppm | Assignment |

| ~2.0-2.3 | Aliphatic and aromatic acetate protons |

| ~3.7-3.9 | Methoxyl (-OCH₃) protons |

| ~4.1-4.7 | Protons in β-O-4 linkages (Hγ, Hβ) |

| ~6.0 | Hα in β-O-4 linkages |

| ~6.5-7.5 | Aromatic protons in guaiacyl (G) and syringyl (S) units |

¹³C NMR Spectroscopy

Carbon-13 NMR offers a wider chemical shift range and provides detailed information on the carbon skeleton of lignin, including the types of aromatic units and inter-unit linkages.[1][2][3]

Table 2: Representative ¹³C NMR Chemical Shifts for Lignin

| Chemical Shift (δ) ppm | Assignment |

| ~56 | Methoxyl (-OCH₃) carbons |

| ~60-90 | Carbons in aliphatic side chains (Cα, Cβ, Cγ) |

| 104-120 | Aromatic C-2, C-5, C-6 in guaiacyl (G) and syringyl (S) units |

| 130-155 | Oxygenated aromatic carbons (C-1, C-3, C-4) |

| ~170 | Carbonyl carbons in acetate groups (in acetylated lignin) |

Experimental Protocols for NMR Spectroscopy

Sample Preparation: A typical procedure for NMR analysis involves dissolving approximately 60-80 mg of lignin in 0.6 mL of a deuterated solvent, commonly DMSO-d₆ or acetone-d₆.[4] For quantitative analysis, internal standards such as 1,3,5-trioxane may be added.[5] Acetylation is often performed to improve solubility and spectral resolution.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on high-field spectrometers (e.g., 400-700 MHz).[4][6]

-

¹H NMR: Standard pulse sequences are used.

-

Quantitative ¹³C NMR: Inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate quantification.[5] A relaxation delay is included to allow for complete relaxation of all carbon nuclei.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment provides correlation between directly bonded ¹H and ¹³C nuclei, which is invaluable for resolving overlapping signals and identifying specific structural units like β-O-4, β-5, and β-β linkages.[4][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight distribution and fragmentation patterns of lignin oligomers.[8][9][10][11]

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the analysis of intact lignin oligomers, providing accurate mass measurements that can be used to determine elemental compositions.[12][13][14][15]

Table 3: Representative HR-ESI-MS Data for Lignin Oligomers

| m/z (Observed) | Possible Elemental Composition | Putative Structure |

| 358.1360 | C₁₉H₂₂O₇ | Guaiacyl-β-O-4-Guaiacyl Dimer |

| 388.1462 | C₂₀H₂₄O₈ | Syringyl-β-O-4-Guaiacyl Dimer |

| 418.1568 | C₂₁H₂₆O₉ | Syringyl-β-O-4-Syringyl Dimer |

Note: The observed m/z values can vary depending on the specific oligomer and the adduct ion (e.g., [M+H]⁺, [M+Na]⁺).

Experimental Protocol for HR-ESI-MS

Sample Preparation: Lignin samples are dissolved in a suitable solvent system, often a mixture of methanol, water, and a small amount of formic acid or ammonium acetate to promote ionization. The concentration is typically in the low µg/mL range.

Instrumentation and Data Acquisition: HR-ESI-MS analysis is performed on high-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap instruments. The sample solution is infused into the ESI source where it is nebulized and ionized. The mass spectrometer is operated in either positive or negative ion mode to detect different types of lignin oligomers. Data is acquired over a wide mass range to capture the molecular weight distribution of the sample.

Data Visualization with Graphviz

To illustrate the workflow for lignin characterization, the following diagrams are provided.

References

- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 2. Comprehensive structural analysis of biorefinery lignins with a quantitative 13C NMR approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Table 1 from 13C NMR of Lignins in Aqueous Alkali. II. Ionization Effects on the Spectra of Technical Lignins | Semantic Scholar [semanticscholar.org]

- 4. NMR studies of lignin and lignin-derived products: recent advances and perspectives | Russian Chemical Reviews [rcr.colab.ws]

- 5. Quantitative (13)C NMR analysis of lignins with internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unive.it [iris.unive.it]

- 7. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometry-based methods for the advanced characterization and structural analysis of lignin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid mass spectral fingerprinting of complex mixtures of decomposed lignin: Data-processing methods for high-resolution full-scan mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Electrospray Ionization with High-Resolution Mass Spectrometry as a Tool for Lignomics: Lignin Mass Spectrum Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular weight determination of technical lignins with electrospray high-resolution mass spectrometry [morressier.com]

The Chaperone of Cancer: A Technical Guide to Identifying and Validating Inhibitors of Hsp90

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and adaptation.[1] This reliance of cancer cells on Hsp90 for maintaining the function of oncoproteins makes it a compelling therapeutic target.[2] Inhibition of Hsp90 can lead to the simultaneous disruption of multiple oncogenic signaling pathways, offering a multifaceted approach to cancer therapy.[3] This technical guide provides an in-depth overview of the methodologies used to identify and validate novel inhibitors of Hsp90, a critical process in the development of new anti-cancer agents. While the hypothetical compound "Aglinin A" remains elusive in the scientific literature, this guide will utilize established Hsp90 inhibitors such as 17-AAG, Enniatin A, and Geraniin as illustrative examples to detail the core principles and experimental workflows.

Hsp90: The Target

Hsp90 is a highly conserved molecular chaperone that plays a crucial role in the folding, stabilization, and degradation of numerous client proteins.[1] These client proteins are often key signaling molecules, including kinases, transcription factors, and steroid hormone receptors, that are frequently mutated or overexpressed in cancer.[4][5] By stabilizing these oncoproteins, Hsp90 allows tumor cells to survive and proliferate.[6] Therefore, inhibiting Hsp90 function leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis of cancer cells.[7]

The Hsp90 protein has three main domains: an N-terminal ATP-binding domain, a middle domain involved in client protein and co-chaperone binding, and a C-terminal dimerization domain.[1][8] The chaperone activity of Hsp90 is dependent on its ability to bind and hydrolyze ATP.[9] Most Hsp90 inhibitors target the N-terminal ATP-binding pocket, preventing the conformational changes necessary for client protein maturation.[9]

Target Identification: Finding the Key to Hsp90

The initial step in developing a novel Hsp90 inhibitor is to identify compounds that bind to and modulate the function of Hsp90. This process typically involves a combination of computational and experimental screening methods.

Experimental Protocols for Target Identification

1. High-Throughput Screening (HTS) Assays:

-

Principle: HTS allows for the rapid screening of large chemical libraries to identify compounds that inhibit Hsp90's ATPase activity.[9]

-

Methodology:

-

Purified Hsp90 is incubated with a library of small molecules in a multi-well plate format.

-

ATP is added to initiate the enzymatic reaction.

-

The amount of ADP or inorganic phosphate produced is measured using a colorimetric or fluorescent assay. A decrease in product formation indicates inhibition of Hsp90's ATPase activity.[9][10]

-

2. Fluorescence Polarization (FP) Assay:

-

Principle: This assay measures the binding of a fluorescently labeled ligand to Hsp90. When the labeled ligand is bound to the larger Hsp90 protein, it tumbles more slowly in solution, resulting in a higher fluorescence polarization value.

-

Methodology:

-

A fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-geldanamycin) is incubated with purified Hsp90.[11]

-

Test compounds are added to the mixture.

-

If a test compound binds to Hsp90, it will displace the fluorescently labeled inhibitor, leading to a decrease in the fluorescence polarization signal.[10]

-

3. Surface Plasmon Resonance (SPR):

-

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., Hsp90) immobilized on a sensor chip.

-

Methodology:

-

Purified Hsp90 is immobilized on a sensor chip.

-

A solution containing the test compound is flowed over the chip.

-

Binding of the compound to Hsp90 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding affinity (KD).[12][13]

-

Target Validation: Confirming the Lock and Key

Once potential Hsp90 inhibitors have been identified, the next crucial step is to validate that they indeed target Hsp90 in a cellular context and exert the desired biological effects.

Experimental Protocols for Target Validation

1. Cellular Thermal Shift Assay (CETSA):

-

Principle: This assay is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

-

Methodology:

-

Intact cells are treated with the test compound.

-

The cells are heated to various temperatures.

-

The cells are lysed, and the soluble fraction is analyzed by Western blotting for the presence of Hsp90.

-

A compound that binds to Hsp90 will increase its melting temperature, resulting in more soluble Hsp90 at higher temperatures compared to untreated cells.

-

2. Client Protein Degradation Assay:

-

Principle: Inhibition of Hsp90 leads to the destabilization and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[9]

-

Methodology:

-

Cancer cell lines known to be dependent on specific Hsp90 client proteins (e.g., HER2 in breast cancer, Akt in various cancers) are treated with the test compound.[14]

-

Cell lysates are prepared at different time points.

-

The levels of client proteins are analyzed by Western blotting. A decrease in the levels of known Hsp90 client proteins confirms on-target activity.[6][12][13]

-

3. Hsp70 Induction Assay:

-

Principle: Inhibition of Hsp90 often leads to a compensatory up-regulation of another heat shock protein, Hsp70, as part of the cellular stress response.

-

Methodology:

-

Cells are treated with the Hsp90 inhibitor.

-

The expression levels of Hsp70 are measured by Western blotting or quantitative PCR. An increase in Hsp70 expression is an indirect indicator of Hsp90 inhibition.[15]

-

4. Co-immunoprecipitation (Co-IP):

-

Principle: This technique is used to determine if the inhibitor disrupts the interaction between Hsp90 and its co-chaperones or client proteins.

-

Methodology:

-

Cells are treated with the inhibitor.

-

Cell lysates are prepared, and Hsp90 is immunoprecipitated using an anti-Hsp90 antibody.

-

The immunoprecipitated complex is then analyzed by Western blotting for the presence of co-chaperones (e.g., p23, Aha1) or client proteins. A reduction in the amount of co-precipitated proteins indicates that the inhibitor disrupts these interactions.

-

Quantitative Data of Known Hsp90 Inhibitors

The following table summarizes the quantitative data for well-characterized Hsp90 inhibitors, providing a benchmark for the evaluation of new compounds.

| Inhibitor | Target | Assay Type | IC50 / KD | Cell Line(s) | Reference |

| 17-AAG (Tanespimycin) | Hsp90 | ATPase Assay | 5 nM | Tumor cells | [16] |

| Hsp90 | Binding Affinity | 100-fold higher in tumor vs. normal cells | Various | [17] | |

| Hsp90 | Cell Viability | ~0.2 µM | HeLa | [18] | |

| Enniatin A | Hsp90 | Progesterone Receptor Reconstitution | ~5 µM | - | [19] |

| Hsp90 | Cell Viability | 1.25 - 10 µM | MCF7, MDA-MB-453, Hs578T, MDA-MB-231, E0771, 4T1 | [20] | |

| Geraniin | Hsp90α | Surface Plasmon Resonance | Similar to 17-AAG | - | [12][13] |

| Hsp90α | ATPase Assay | Dose-dependent inhibition | - | [12][13] | |

| Hsp90 | Cell Viability | 5.1 µM (HeLa), 0.76 µM (Jurkat) | HeLa, Jurkat | [18] |

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in Hsp90 inhibitor research.

Caption: Hsp90 signaling pathway and mechanism of inhibition.

References

- 1. Hsp90 - Wikipedia [en.wikipedia.org]

- 2. Using natural product inhibitors to validate Hsp90 as a molecular target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]

- 11. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the Plant Compound Geraniin as a Novel Hsp90 Inhibitor | PLOS One [journals.plos.org]

- 13. Identification of the plant compound geraniin as a novel Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Identification of the Plant Compound Geraniin as a Novel Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enniatin A inhibits the chaperone Hsp90 and unleashes the immune system against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Generalized Protocol for the Isolation and Purification of Aglinin A, a Novel Bioactive Compound from Ophiocordyceps sobolifera

Disclaimer: The following application note describes a hypothetical compound, "Aglinin A," as no scientific literature pertaining to a compound of this name could be found. The protocol provided is a generalized, representative workflow for the isolation and purification of a fungal secondary metabolite and should be adapted as necessary for specific research applications.

Audience: This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

Introduction

Fungi of the genus Ophiocordyceps are a rich source of diverse and biologically active secondary metabolites, which have shown potential in various therapeutic areas.[1][2][3] This application note details a comprehensive protocol for the isolation and purification of this compound, a novel (hypothetical) polyketide with potent anti-inflammatory properties, from the mycelial culture of Ophiocordyceps sobolifera. The methodology covers fungal cultivation, solvent extraction, and a multi-step chromatographic purification process designed to yield a highly purified compound for subsequent biological and structural elucidation studies.

Data Summary

The purification process of this compound is monitored at each step, with the yield and purity being key parameters. The following table summarizes the quantitative data from a representative isolation batch starting from a 20 L fungal culture.

Table 1: Purification Summary for this compound

| Purification Step | Dry Weight (g) | This compound Yield (mg) | Purity (%) |

| Crude Ethyl Acetate Extract | 15.2 | 456 | 3 |

| Silica Gel VLC (Fraction 3) | 3.8 | 395 | 10.4 |

| Sephadex LH-20 (Fraction 2) | 1.1 | 352 | 32 |

| Preparative HPLC | 0.085 | 85 | >98 |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Data |

| HR-ESI-MS | m/z 524.2815 [M+H]⁺ (Calculated for C₂₈H₄₂N₂O₆, 524.2809) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.15 (d, J=8.5 Hz, 2H), 6.80 (d, J=8.5 Hz, 2H), 5.25 (t, J=7.0 Hz, 1H), 4.10 (q, J=7.1 Hz, 2H), 3.80 (s, 3H), 2.30 (m, 2H), 1.60-0.80 (m, 20H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 172.5, 159.0, 130.2, 128.5, 114.1, 110.5, 60.8, 55.3, 40.5, 31.9, 29.7, 29.6, 29.4, 29.3, 25.7, 22.7, 14.1 |

| UV/Vis (MeOH) | λ_max 225, 280 nm |

| FT-IR (neat) | ν_max 3350, 2925, 2854, 1735, 1610, 1512, 1245 cm⁻¹ |

Experimental Protocols

Fungal Cultivation and Harvest

-

Culture Medium: Prepare Potato Dextrose Broth (PDB) by dissolving 24 g of PDB powder in 1 L of distilled water. Autoclave at 121°C for 20 minutes.

-

Inoculation and Growth: Inoculate 20 L of sterile PDB medium with a 5% (v/v) seed culture of Ophiocordyceps sobolifera. Incubate the culture at 25°C for 14 days with agitation at 150 rpm.[4]

-

Harvesting: After the incubation period, separate the mycelia from the culture broth by vacuum filtration through Miracloth. The mycelia and broth are processed separately.

Extraction of this compound

-

Mycelial Extraction: The harvested mycelia are freeze-dried and then ground into a fine powder. The powdered mycelia (approx. 200 g) are extracted three times with methanol (MeOH, 3 x 1 L) at room temperature for 24 hours each. The methanolic extracts are combined and evaporated to dryness under reduced pressure.

-

Broth Extraction: The culture filtrate (20 L) is extracted three times with an equal volume of ethyl acetate (EtOAc).[4] The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ethyl acetate extract.

-

Combining Extracts: Preliminary analysis (e.g., by TLC or LC-MS) is used to determine which extract contains the highest concentration of the target compound. For this protocol, we assume this compound is predominantly found in the ethyl acetate extract of the culture broth.

Purification of this compound

The crude ethyl acetate extract is subjected to a multi-step chromatographic purification.

-

Step 1: Vacuum Liquid Chromatography (VLC)

-

Stationary Phase: Silica gel 60 (200 g).

-

Mobile Phase: A stepwise gradient of hexane and ethyl acetate (100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by ethyl acetate and methanol (90:10 v/v).

-

Procedure: The crude extract (15.2 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the VLC column. Fractions of 200 mL are collected and analyzed by TLC. Fractions containing this compound are pooled.

-

-

Step 2: Size-Exclusion Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: 100% Methanol.

-

Procedure: The pooled and dried fractions from the VLC step (3.8 g) are dissolved in a minimal amount of methanol and loaded onto the Sephadex LH-20 column. The elution is performed isocratically, and fractions are collected and analyzed. Fractions enriched with this compound are combined.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid), e.g., from 40% to 70% acetonitrile over 30 minutes.

-

Detection: UV at 280 nm.

-

Procedure: The concentrated fraction from the Sephadex LH-20 column (1.1 g) is dissolved in methanol, filtered, and injected onto the preparative HPLC system. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound isolation and purification.

Hypothetical Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the PI3K/Akt signaling pathway, a key regulator of cellular inflammatory responses.

Caption: this compound's proposed mechanism of action via PI3K inhibition.

References

Total Synthesis of Aglinin A: A Methodological Overview

Introduction

Aglinin A is a naturally occurring dammarane triterpenoid that has been isolated from various plant species of the genus Aglaia, including Aglaia odorata, Aglaia smithii, and Aglaia erythrosperma.[1][2] Structurally, it is identified as 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid and often exists as a mixture of C(24)-epimers.[2] Preclinical studies have demonstrated that this compound possesses moderate cytotoxic activity against a range of cancer cell lines, indicating its potential as a lead compound in the development of novel anticancer therapeutics.[1][3]

As of the date of this document, a complete total synthesis of this compound has not been reported in peer-reviewed scientific literature. The complex architecture of this triterpenoid, characterized by multiple stereocenters and a challenging seco-dammarane framework, presents a significant synthetic hurdle. This document aims to provide a prospective methodological framework for the total synthesis of this compound, based on established synthetic strategies for similar complex natural products. The proposed workflow is hypothetical and intended to serve as a conceptual guide for researchers in the field.

Chemical Structure

The chemical structure of this compound is presented below:

Figure 1. Chemical structure of this compound.

Biological Activity and Therapeutic Potential

This compound has been the subject of several pharmacological studies, which have consistently highlighted its cytotoxic properties. A summary of its reported biological activities is provided in the table below.

| Cell Line | Activity | IC50 (µM) | Reference |

| Human leukemia cells (HEL) | Cytotoxic | 0.03–8.40 (for derivatives) | [3] |

| Human breast cancer cells | Cytotoxic | 0.03–8.40 (for derivatives) | [3] |

| Small cell lung cancer (NCI-H187) | Moderately Cytotoxic | - | [1] |

| Epidermoid carcinoma (KB) | Moderately Cytotoxic | - | [1] |

| Breast cancer (BC) | Moderately Cytotoxic | - | [1] |

These findings underscore the potential of this compound as a scaffold for the development of new anticancer agents. A successful total synthesis would not only provide access to larger quantities of the natural product for further biological evaluation but also open avenues for the synthesis of novel analogues with improved potency and selectivity.

Hypothetical Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of this compound suggests a convergent approach, wherein the molecule is disconnected into key fragments that can be synthesized independently and later coupled. A conceptual workflow for a potential total synthesis is outlined below.

References

Application Note: In Vitro Cytotoxicity of Lignin Compounds

Introduction

Lignins, complex aromatic polymers found in plant cell walls, and their monomeric precursors, lignans, have garnered significant interest in biomedical research due to their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[1][2][3] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of lignin-derived compounds, using a representative alkali lignin as an example, against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through modulation of key signaling pathways.[4][5]

Principle

The cytotoxicity of lignin compounds can be quantitatively assessed using various colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of a lignin compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's cytotoxic potency.

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., SW480 colorectal adenocarcinoma, HeLa cervical cancer, C6 glioma) and a non-cancerous cell line (e.g., V79 Chinese hamster lung fibroblasts) should be used to assess both efficacy and selectivity.

-

Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain exponential growth.

2. Preparation of Lignin Stock Solution

-

Solubilization: Weigh a precise amount of the lignin compound and dissolve it in a suitable solvent. For many alkali lignins, initial solubilization can be achieved in a small volume of 0.1 M NaOH, followed by dilution in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration.[6] For some lignans, dimethyl sulfoxide (DMSO) is a suitable solvent.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

3. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Harvest cells in their exponential growth phase and determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a 96-well flat-bottom microplate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium). The optimal seeding density should be determined empirically for each cell line.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the lignin stock solution in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 400 µg/mL).[7] Remove the old medium from the wells and add 100 µL of the medium containing the different lignin concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the lignin) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the lignin concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxicity of a Representative Alkali Lignin against Various Cell Lines

| Cell Line | Type | Incubation Time (h) | IC50 (µg/mL) |

| SW480 | Colorectal Adenocarcinoma | 48 | 33.43 |

| HeLa | Cervical Cancer | 48 | 44.02 |

| C6 | Glioma | 48 | 32.41 |

| V79 | Non-cancerous Lung Fibroblast | 48 | > 200 |

Note: The IC50 values presented are representative and based on findings for similar lignin compounds.[8] Actual values will vary depending on the specific lignin, cell line, and experimental conditions.

Visualizations

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Caption: Proposed apoptotic signaling pathway of lignin compounds.

References

- 1. Recent advances in biological activities of lignin and emerging biomedical applications: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities and Emerging Roles of Lignin and Lignin-Based Products─A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lignin Isolated by Microwave-Assisted Acid-Catalyzed Solvolysis Induced Cell Death in Mammalian Tumor Cells by Modulating Apoptotic Pathways | MDPI [mdpi.com]

- 6. Characterization and In Vitro Cytotoxicity Safety Screening of Fractionated Organosolv Lignin on Diverse Primary Human Cell Types Commonly Used in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. df.tuzvo.sk [df.tuzvo.sk]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Dose-Response of Allicin in Cancer Cell Lines

Disclaimer: Extensive literature searches did not yield specific dose-response studies for "Aglinin A" in cancer cell lines. The following application notes and protocols are based on published data for Allicin , a structurally related and well-researched organosulfur compound from garlic, which serves as a representative model for assessing the anti-cancer effects of such compounds.

Introduction

Allicin, a major bioactive component of freshly crushed garlic, has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2] These application notes provide a summary of its dose-dependent effects and detailed protocols for key experimental assays to evaluate its efficacy. Allicin has been shown to inhibit the growth of cancer cells from both human and murine origins.[1] Its mechanisms of action are multifaceted, including the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the modulation of various signaling pathways.[3][4]

Data Presentation: Allicin Dose-Response in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Allicin are typically quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values and observed effects from published studies.

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Observed Effects | Reference |

| SGC-7901 | Gastric Adenocarcinoma | MTT Assay | Time & Dose-Dependent | Inhibition of telomerase activity, increased apoptosis.[3][5] | [3][5] |

| U87MG | Human Glioblastoma | Cell Viability Assay | Dose & Time-Dependent | Induction of apoptosis via the mitochondrial pathway and MAPK/ERK signaling.[6] | [6] |

| MCF-7 | Breast Cancer | Cell Viability Assay | Not specified | Induction of apoptosis and cell cycle arrest, activation of p53.[4] | [4] |

| MD-MBA-231 | Breast Cancer | Cell Viability Assay | Not specified | Induction of apoptosis and cell cycle arrest, activation of p53.[4] | [4] |

| HuCCT-1 | Cholangiocarcinoma | Not specified | Not specified | Inhibition of proliferation, invasion, and metastasis.[5] | [5] |

| QBC939 | Cholangiocarcinoma | Not specified | Not specified | Inhibition of proliferation, invasion, and metastasis.[5] | [5] |

| LoVo | Colon Cancer | Not specified | Not specified | Reduced expression of VEGF, u-PAR, and HPA mRNA, inhibiting invasion and metastasis.[5] | [5] |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., SGC-7901, U87MG, MCF-7, MDA-MB-231).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Allicin (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with Allicin for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of Allicin on signaling pathways.

-

Procedure:

-

Treat cells with Allicin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bax, Bcl-2, p53, ERK, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathways and Workflows

Caption: Experimental workflow for Allicin dose-response studies.

Caption: Allicin's proposed mechanisms of action in cancer cells.

Conclusion

Allicin demonstrates potent anti-cancer activity in a dose-dependent manner across various cancer cell lines. The provided protocols offer a standardized framework for investigating the efficacy of Allicin and similar compounds. The multifaceted mechanism of action, involving the induction of apoptosis through multiple signaling pathways, highlights its potential as a chemotherapeutic agent. Further research is warranted to explore its clinical applications.

References

- 1. Allicin (from garlic) induces caspase-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allicin in Digestive System Cancer: From Biological Effects to Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allicin induces cell cycle arrest and apoptosis of breast cancer cells in vitro via modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Allicin inhibits cell growth and induces apoptosis in U87MG human glioblastoma cells through an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Allicin Treatment in Lung Cancer Cell Lines

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, no specific research data was found for "Aglinin A" in the context of lung cancer. The following document has been created using Allicin , a well-researched compound from garlic, as a representative example to demonstrate the requested format and content for application notes and protocols.

Introduction

Allicin, a sulfur-containing compound derived from garlic (Allium sativum), has demonstrated significant anti-cancer properties in various preclinical studies. In the context of lung cancer, allicin has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress invasion and metastasis in various lung cancer cell lines. These effects are mediated through the modulation of key signaling pathways, particularly the PI3K/AKT pathway, making allicin a compound of interest for further investigation in lung cancer therapy.

These application notes provide a summary of the biological effects of allicin on lung cancer cell lines and detailed protocols for key in vitro assays to assess its efficacy.

Biological Effects of Allicin on Lung Cancer Cell Lines

Allicin exerts multiple anti-tumor effects on non-small cell lung cancer (NSCLC) cell lines, including A549 and H1299. The primary mechanisms include cytotoxicity, induction of apoptosis, and inhibition of cell migration and invasion.

Cytotoxicity and Anti-proliferative Effects

Allicin inhibits the growth of lung cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Table 1: IC50 Values of Allicin in Lung Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 Concentration | Reference |

| A549 | 24 hours | 28 µM | [1] |

| A549 | 48 hours | ~30 µg/ml (Normoxia) | [2] |

| A549 | 48 hours | ~25 µg/ml (Hypoxia) | [2] |

| H1299 | Not Specified | Significant inhibition at 15.0 and 20.0 µM | [3] |

| NCI-H460 | 48 hours | ~20 µg/ml (Normoxia) | [2] |

| NCI-H460 | 48 hours | ~15 µg/ml (Hypoxia) | [2] |

Induction of Apoptosis

Allicin induces apoptosis in lung cancer cells through caspase-dependent pathways. This is characterized by nuclear condensation, DNA fragmentation, and the activation of caspase-3, -8, and -9.[4]

Table 2: Apoptotic Effects of Allicin on A549 Cells

| Treatment | Duration | Observation | Reference |

| Allicin (2.5, 5, 10 µg/mL) | 24 hours | Dose-dependent increase in apoptotic cells | [1] |

| Allicin | Not Specified | Induction of apoptotic bodies and nuclear condensation | [4] |

| Allicin | Not Specified | Activation of caspases-3, -8, and -9 | [4] |

Inhibition of Invasion and Migration

Allicin has been shown to inhibit the adhesion, migration, and invasion of lung adenocarcinoma cells.[3] This is achieved by altering the balance between matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs).[3]

Table 3: Effect of Allicin on Invasion-Related Protein Expression in H1299 Cells

| Protein | Effect of Allicin Treatment | Reference |

| MMP-2 | Decreased mRNA and protein levels | [3] |

| MMP-9 | Decreased mRNA and protein levels | [3] |

| TIMP-1 | Increased mRNA and protein levels | [3] |

| TIMP-2 | Increased mRNA and protein levels | [3] |

Signaling Pathways Modulated by Allicin

The anti-cancer effects of allicin in lung cancer cells are largely attributed to its ability to modulate intracellular signaling pathways, most notably the PI3K/AKT pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and invasion. Allicin treatment has been shown to suppress the phosphorylation of AKT, thereby inhibiting the downstream signaling cascade that promotes cancer progression.[3] This inhibition leads to a decrease in the expression of MMP-2 and MMP-9 and an increase in TIMP-1 and TIMP-2, ultimately suppressing the invasive capabilities of lung cancer cells.[3]